3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonyl chloride

Beschreibung

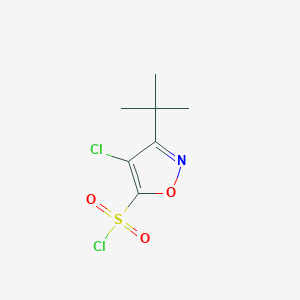

3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonyl chloride is a sulfonyl chloride derivative featuring a 1,2-oxazole core substituted with a tert-butyl group at position 3, a chlorine atom at position 4, and a sulfonyl chloride moiety at position 5. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to synthesize sulfonamides, sulfonate esters, and other functionalized compounds. The tert-butyl group introduces steric bulk, which may modulate reactivity, solubility, and stability compared to smaller substituents.

Eigenschaften

IUPAC Name |

3-tert-butyl-4-chloro-1,2-oxazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2NO3S/c1-7(2,3)5-4(8)6(13-10-5)14(9,11)12/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXDNHGIWZADAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of tert-butyl alcohol with chlorosulfonic acid, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process includes the careful handling of chlorosulfonic acid and other reagents to prevent any hazardous reactions. The final product is purified through techniques such as recrystallization or distillation to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinic acids.

Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed through oxidation reactions.

Wissenschaftliche Forschungsanwendungen

3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Wirkmechanismus

The mechanism of action of 3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, potentially inhibiting their activity. This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Differences

The table below highlights key structural distinctions between the target compound and its analogs:

*Inferred from structural similarity to .

Key Observations :

- The tert-butyl group in the target compound increases steric hindrance compared to the cyclopropyl group in or the fluorophenyl in . This may reduce reactivity toward nucleophilic substitution but enhance thermal stability .

Reactivity and Stability

Reactivity Trends:

- Electron-Withdrawing Effects: The 3-fluorophenyl group in enhances electrophilicity at the sulfonyl chloride due to fluorine’s electron-withdrawing nature, likely increasing reactivity with amines or alcohols.

- Steric Effects : The bulky tert-butyl group may shield the sulfonyl chloride from hydrolysis, improving stability under ambient conditions compared to smaller substituents (e.g., cyclopropyl in ) .

Predicted Collision Cross-Section (CCS):

provides CCS values for its sodium adduct ([M+Na]+: 164.6 Ų).

Biologische Aktivität

3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonyl chloride is a synthetic compound notable for its diverse applications in pharmaceutical and biochemical research. Characterized by its unique molecular structure, this compound has garnered attention for its potential biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉Cl₂NO₃S. The presence of a tert-butyl group, a chloro substituent, and a sulfonyl chloride functional group defines its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes and other biological molecules. This reactivity can lead to the inhibition of enzymatic activity, making it a valuable tool in enzyme mechanism studies and the development of enzyme inhibitors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains through mechanisms that may involve disruption of cellular processes or direct interaction with microbial enzymes.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies suggest that it may induce cytotoxicity in cancer cell lines through apoptosis or cell cycle arrest mechanisms. For instance, derivatives of sulfonyl chlorides similar to this compound have demonstrated promising results against human lung cancer cells (A549) with varying degrees of efficacy .

Case Studies

- Antiviral Activity : A study involving sulfonamide derivatives revealed that compounds synthesized from sulfonyl chlorides showed antiviral activity against Tobacco Mosaic Virus (TMV), indicating a potential for further exploration in virology .

- Cytotoxicity Evaluation : In vitro assays have demonstrated that certain derivatives based on this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures showed IC₅₀ values indicating moderate to high cytotoxicity against A549 cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Sulfonyl chloride | Antimicrobial, anticancer |

| 3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonic acid | Sulfonic acid | Antimicrobial |

| 3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonamide | Sulfonamide | Antimicrobial, potential drug candidate |

Q & A

Q. What are the standard synthetic routes for preparing 3-Tert-butyl-4-chloro-1,2-oxazole-5-sulfonyl chloride, and what key intermediates are involved?

- Methodological Answer: The synthesis typically involves cyclization of intermediates such as ethyl 2-{[1-(alkylsulfanyl)-2-oxo-2-arylethyl]amino}-2-oxoacetate derivatives, followed by oxidative chlorination. For example, Lawesson’s reagent can facilitate cyclization to form the oxazole core, while chlorine gas or phosphorus pentachloride (PCl₅) is used for sulfonyl chloride formation. Critical intermediates include the thioether precursor (e.g., benzyl 5-aryl-1,3-thiazol-4-yl sulfide) and the sulfonyl chloride intermediate. Reaction monitoring via TLC or HPLC is essential to confirm intermediate purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer:

- ¹H/¹³C NMR: The tert-butyl group is identified by a singlet at ~1.3 ppm (¹H) and a quaternary carbon at ~28–30 ppm (¹³C). The sulfonyl chloride moiety (SO₂Cl) deshields adjacent protons, causing distinct splitting patterns.

- IR: Strong absorption bands at 1360–1380 cm⁻¹ (asymmetric S=O stretch) and 1170–1190 cm⁻¹ (symmetric S=O stretch) confirm the sulfonyl chloride group.

- MS (ESI): The molecular ion peak ([M+H]⁺) should match the calculated molecular weight (C₇H₉Cl₂NO₃S, ~274.1 g/mol). High-resolution MS (HRMS) ensures isotopic pattern consistency. Purity is validated by HPLC with UV detection at 210–260 nm .

Advanced Research Questions

Q. What methodological challenges arise during the oxidative chlorination step in sulfonyl chloride synthesis, and how can reaction conditions be optimized?

- Methodological Answer: Oxidative chlorination using Cl₂ or PCl₅ may lead to over-chlorination or decomposition of the oxazole ring. Key optimizations include:

- Temperature Control: Maintaining 0–5°C during chlorination minimizes side reactions.

- Solvent Selection: Dichloromethane (DCM) or chloroform stabilizes reactive intermediates.

- Stoichiometry: Using 1.1–1.3 equivalents of chlorinating agent prevents excess reagent accumulation. Post-reaction quenching with ice-cold water and rapid extraction improve yield. GC-MS or in-situ IR monitors reaction progress .

Q. How do competing side reactions during oxazole cyclization affect regioselectivity, and what analytical methods are critical for monitoring these processes?

- Methodological Answer: Competing pathways, such as thioether oxidation or ring-opening, can reduce regioselectivity. Strategies include:

- Catalyst Screening: Lawesson’s reagent or PCl₃ enhances cyclization efficiency.

- Regiochemical Probes: Isotopic labeling (e.g., ¹³C at the oxazole C-5 position) tracks bond formation.

- Analytical Methods: LC-MS with tandem MS (MS/MS) identifies side products. In-situ NMR (e.g., flow NMR) provides real-time reaction profiling .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during amidation reactions to develop sulfonamide derivatives?

- Methodological Answer: Hydrolysis is minimized by:

- Anhydrous Conditions: Use of dried solvents (e.g., THF over molecular sieves) and inert atmospheres (N₂/Ar).

- Low-Temperature Reactions: Conducting amidation at –20°C to 0°C slows hydrolysis.

- Coupling Agents: Employing Hünig’s base (DIPEA) or DMAP accelerates nucleophilic substitution with amines. Post-reaction workup with acidic washes (1M HCl) removes unreacted sulfonyl chloride .

Q. How can tert-butyl group stability be preserved during functionalization of the oxazole ring, and what protecting group strategies are viable?

- Methodological Answer: The tert-butyl group is susceptible to acid-catalyzed cleavage. Protection strategies include:

- Silyl Protection: Using tert-butyldimethylsilyl (TBS) groups for temporary protection during harsh reactions.

- pH Control: Maintaining neutral to slightly basic conditions (pH 7–9) during reactions.

- Post-Functionalization Deprotection: TBAF (tetrabutylammonium fluoride) selectively removes silyl groups without affecting the oxazole core .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported yields for sulfonyl chloride synthesis across different methods?

- Methodological Answer: Yield variations often stem from differences in reagent purity, solvent drying, or chlorination efficiency. Reproducibility requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.